3-(1-Methylcyclopropyl)azetidine
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Overview
Description
3-(1-Methylcyclopropyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of the 1-methylcyclopropyl group adds further complexity and potential for diverse chemical behavior. Azetidines, including this compound, are of great interest in organic synthesis and medicinal chemistry due to their structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(1-Methylcyclopropyl)azetidine, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene . Another approach is the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2), which rapidly provides bis-functionalized azetidines .
Industrial Production Methods
Industrial production methods for azetidines typically involve scalable synthetic routes that can be optimized for yield and purity. The use of metal catalysts and controlled reaction conditions are crucial for achieving high efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylcyclopropyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
3-(1-Methylcyclopropyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopropyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain and the presence of the nitrogen atom make it a highly reactive species, capable of undergoing various chemical transformations. These interactions can influence biological pathways and molecular processes, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(1-Methylcyclopropyl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability. This balance allows for diverse reactivity and makes it a versatile compound in various applications .
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
3-(1-methylcyclopropyl)azetidine |
InChI |
InChI=1S/C7H13N/c1-7(2-3-7)6-4-8-5-6/h6,8H,2-5H2,1H3 |
InChI Key |
VQVLRZRLGCGTJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2CNC2 |
Origin of Product |
United States |
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